

Toxicological Profile of Benzotrichloride: A Technical Guide

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Compound of Interest

Compound Name: **Benzotrichloride**

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Abstract

Benzotrichloride (BTC), an organic compound with the formula $C_6H_5CCl_3$, is a significant chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. However, its utility is paralleled by its notable toxicity and carcinogenicity. This technical guide provides a comprehensive overview of the toxicological studies on **Benzotrichloride** exposure, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes acute, sub-chronic, and chronic toxicity data, as well as findings on its carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols for key studies are provided, and the metabolic and carcinogenic signaling pathways are illustrated.

Acute Toxicity

Benzotrichloride exhibits a high degree of acute toxicity through inhalation and moderate toxicity via dermal and oral routes of exposure.^[1] Symptoms of acute exposure in animal studies include irritation of the eyes, skin, and respiratory tract, as well as central nervous system depression.^{[1][2]}

Data Presentation: Acute Toxicity of Benzotrichloride

Route of Exposure	Species	Strain	Sex	Endpoint	Value	Reference(s)
Oral	Rat	-	Male	LD50	6000 mg/kg	[3]
Oral	Rat	-	Female	LD50	1590 mg/kg	
Oral	Mouse	-	-	LD50	702 mg/kg	[3]
Dermal	Rabbit	-	-	LD50	4000 mg/kg	[3]
Dermal	Rabbit	New Zealand White	M/F	LD50	>2000 mg/kg	[4]
Inhalation	Rat	-	-	LC50	19 ppm (2 hours)	[3]
Inhalation	Rat	-	-	LC50	150 mg/m ³ (2 hours)	[2]
Inhalation	Rat	-	-	LC50	8.39 mg/L (1 hour)	[2]
Inhalation	Mouse	-	-	LC50	8 ppm (2 hours)	[2]
Inhalation	Mouse	-	-	LC50	60 mg/m ³ (2 hours)	[2]

Experimental Protocols: Key Acute Toxicity Studies

- Oral LD50 in Rats: The acute oral toxicity of **Benzotrichloride** was determined in rats. The substance was administered as a single oral dose, and the animals were observed for 14 days. The LD50 was calculated to be 6000 mg/kg for male rats and 1590 mg/kg for female rats.[3]

- Dermal LD50 in Rabbits: The acute dermal toxicity was assessed in New Zealand White rabbits. A single, 24-hour, semi-occluded dermal application of **Benzotrichloride** was administered to the intact skin at a dose level of 2000 mg/kg body weight. The animals were observed for 14 days. The dermal LD50 was determined to be greater than 2000 mg/kg.[4]
- Inhalation LC50 in Rats: The acute inhalation toxicity was evaluated in rats exposed to **Benzotrichloride** vapor for 1 or 2 hours. The animals were observed for subsequent mortality. The LC50 values were determined to be 19 ppm for a 2-hour exposure and 8.39 mg/L for a 1-hour exposure.[2][3]

Repeated Dose Toxicity

Repeated exposure to **Benzotrichloride** has been shown to cause a range of toxic effects, including irritation, inflammation, and organ damage.

Data Presentation: Repeated Dose Toxicity of Benzotrichloride

Route of Exposure	Species	Strain	Dose/Concentration	Duration	Key Findings	Reference(s)
Inhalation	Mouse	-	1.6 ppm (approx. 12.8 mg/m ³)	30 min/day, 12 months	Bronchitis, bronchial pneumonia, tumors at multiple sites.	[2]
Inhalation	Rat	-	100 mg/m ³	1 month	Blood effects, decreased renal function.	[2]
Dermal	Rabbit	-	-	3 weeks	Skin irritation, liver and testicular effects.	[2]

Experimental Protocols: Key Repeated Dose Toxicity Studies

- Inhalation Study in Mice: Mice were exposed to **Benzotrichloride** vapor at a concentration of approximately 1.6 ppm for 30 minutes a day over a period of 12 months. The primary observations were respiratory tract inflammation, including bronchitis and bronchial pneumonia, as well as the development of tumors.[2]
- Inhalation Study in Rats: Rats were exposed to **Benzotrichloride** at a concentration of 100 mg/m³ for one month. The study revealed effects on the blood and a decrease in renal function.[2]
- Dermal Study in Rabbits: **Benzotrichloride** was applied dermally to rabbits for three weeks. The observed effects included skin irritation, as well as adverse effects on the liver and

testes.[2]

Carcinogenicity

Benzotrichloride is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[3][5] Studies in experimental animals have demonstrated its carcinogenicity via inhalation, dermal, and oral routes of exposure.[5][6]

Data Presentation: Carcinogenicity of Benzotrichloride in Mice

Route of Exposure	Strain	Sex	Dose/Concentration	Duration	Tumor Types and Incidence	Reference(s)
Inhalation	ICR	Female	Vaporized at room temp.	30 min/day, 2 days/week for 5 months	Pulmonary tumors: 81.1%; Skin tumors: 27.0%; Malignant lymphoma: 10.8%	[7]
Inhalation	ICR	Female	Vaporized at 50°C	30 min/day, 2 days/week for 5 months	Pulmonary tumors: 53.1%; Skin tumors: 25%; Malignant lymphoma: 25%	[7]
Dermal	ICR	Female	2.3 µL/animal	Twice a week for 50 weeks	Skin cancers: 68%; Pulmonary tumors: 58%	[8]
Oral (Gavage)	ICR	Female	0.0315 - 2.0 µL/mouse	Twice a week for 25 weeks	Forestomach tumors (squamous cell carcinoma and papilloma),	[9]

				lung tumors (adenocarc inoma and adenoma), and hematopoi etic system tumors (thymic lymphosarc oma and lymphatic leukemia)	
Intraperitoneal	A/J	M/F	287, 719, or 1440 mg/kg (total dose)	Three times a week for 8 weeks	Dose- related increase in [10] lung adenomas.

Experimental Protocols: Key Carcinogenicity Studies

- Inhalation Carcinogenicity in Mice (Yoshimura et al., 1986):
 - Animal Model: Female ICR mice.[7]
 - Exposure: Mice inhaled **Benzotrichloride** vapor for 30 minutes per day, two days a week, for five months. Two exposure groups were used: one with BTC vaporized at room temperature and another at 50°C.[7]
 - Observation Period: Animals were observed for up to 15 months after the exposure period. [7]
 - Endpoints: The incidence of pulmonary tumors, skin tumors, and malignant lymphomas was recorded.[7]
- Dermal Carcinogenicity in Mice:

- Animal Model: Female ICR mice.[8]
- Administration: A dose of 2.3 microliters of **Benzotrichloride** per animal was applied to the skin twice a week for 50 weeks.[8]
- Observation Period: The mice were observed for up to 399 days.[8]
- Endpoints: The incidence of skin cancers and pulmonary tumors was evaluated.[8]
- Oral Gavage Carcinogenicity in Mice:
 - Animal Model: Female ICR mice.[9]
 - Administration: **Benzotrichloride** was administered by gastric intubation at doses ranging from 0.0315 to 2.0 microliters per mouse, twice a week for 25 weeks.[9]
 - Observation Period: The animals were observed for up to 18 months.[9]
 - Endpoints: The development of tumors in the forestomach, lungs, and hematopoietic system was assessed.[9]

Genotoxicity

Benzotrichloride has demonstrated genotoxic potential in various assays. It has been shown to be mutagenic in the Ames test with metabolic activation and has induced micronucleus formation in bone marrow cells.[11][12]

Data Presentation: Genotoxicity of Benzotrichloride

Assay Type	Test System	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA97, TA98, TA100, TA102	With S9	Positive	[13]
In vivo Micronucleus Test	Mouse bone marrow cells	-	Positive	[12]

Experimental Protocols: Key Genotoxicity Studies

- Ames Test: The mutagenic potential of **Benzotrichloride** was evaluated using various *Salmonella typhimurium* strains (TA97, TA98, TA100, and TA102) with and without a metabolic activation system (S9 mix). A significant increase in the number of revertant colonies in the presence of the S9 mix indicated a positive mutagenic response.[13]
- In vivo Micronucleus Assay: The clastogenic potential of **Benzotrichloride** was assessed in the bone marrow cells of mice. Following administration of the test substance, bone marrow cells were harvested and analyzed for the presence of micronuclei in polychromatic erythrocytes. A significant increase in the frequency of micronucleated cells compared to the control group indicated a positive result.[12]

Reproductive and Developmental Toxicity

There is limited specific data available on the reproductive and developmental toxicity of **Benzotrichloride**. However, its genotoxic properties suggest a potential for adverse effects on fertility and development.[2] Standard protocols for such studies typically involve administration to rats or rabbits during key developmental periods.[14]

Mechanism of Action

Metabolic Pathway

The primary metabolic pathway of **Benzotrichloride** involves its rapid hydrolysis to benzoic acid and hydrochloric acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.

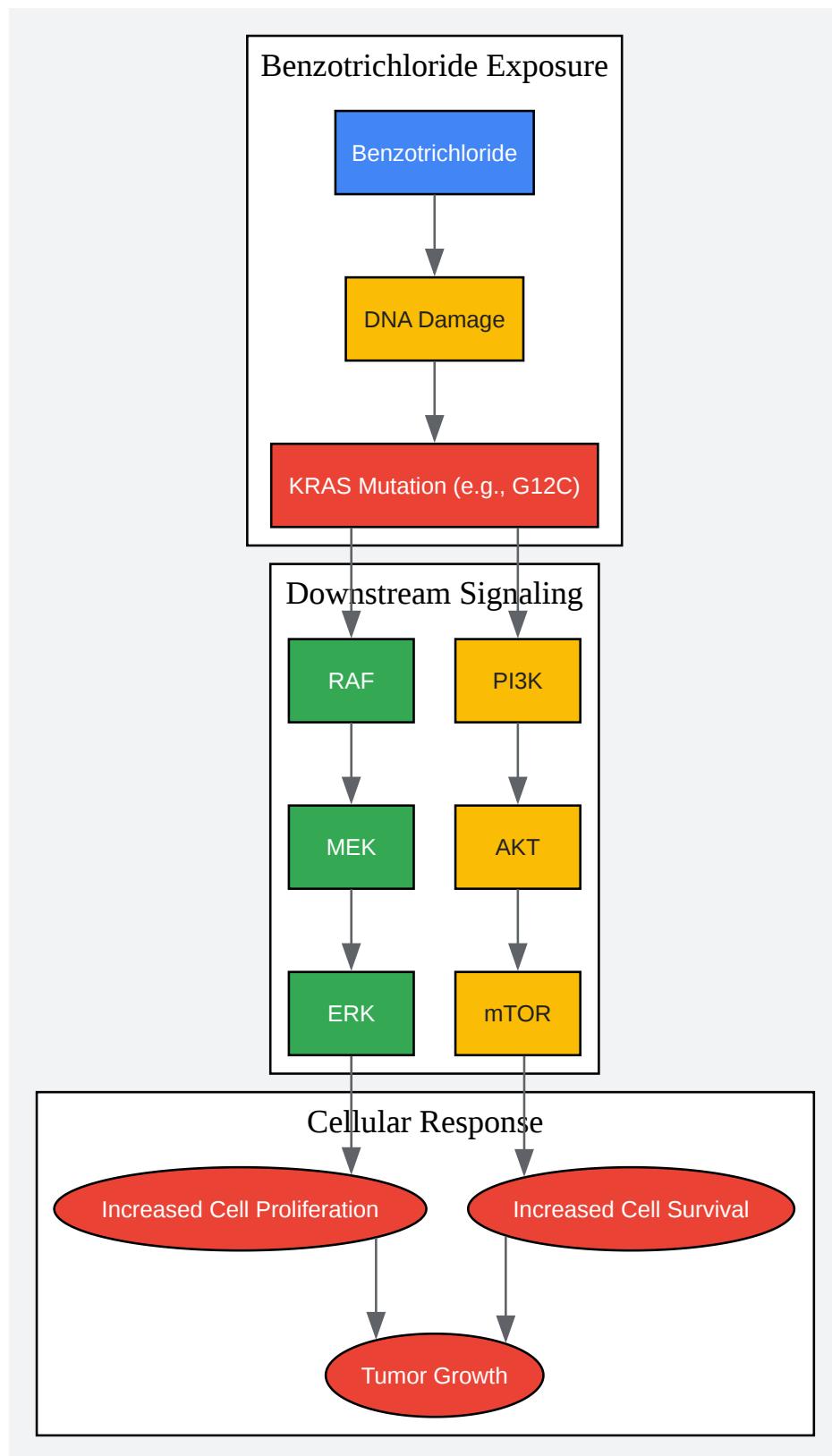


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Caption: Metabolic pathway of **Benzotrichloride**.

Signaling Pathways in Carcinogenesis

A key mechanism in **Benzotrichloride**-induced carcinogenesis, particularly in lung cancer, involves the induction of mutations in the KRAS proto-oncogene.[\[15\]](#) A mutated KRAS protein becomes constitutively active, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and tumor growth. The two primary signaling cascades activated by mutant KRAS are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

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